molecular formula C10H9NO B103922 3-Oxo-4-phenylbutanenitrile CAS No. 19212-27-2

3-Oxo-4-phenylbutanenitrile

Cat. No.: B103922
CAS No.: 19212-27-2
M. Wt: 159.18 g/mol
InChI Key: MGPKTKXUWSVAMY-UHFFFAOYSA-N
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Description

3-Oxo-4-phenylbutanenitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-4-phenylbutanenitrile can be synthesized through several methods. One common approach involves the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of sodium methoxide as a base in methanol at room temperature. This reaction typically takes 4-26 hours and yields polyfunctional δ-diketones .

Industrial Production Methods

The choice of reagents and reaction conditions may be optimized for higher yields and cost-effectiveness in an industrial context .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-4-phenylbutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-4-phenylbutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in electrophilic addition reactions. These reactions lead to the formation of various products, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-oxo-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPKTKXUWSVAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340223
Record name 3-Oxo-4-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19212-27-2
Record name 3-Oxo-4-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
117.2 g
Type
reactant
Reaction Step Two
Quantity
153.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Oxo-4-phenylbutanenitrile in the synthesis described in the research?

A1: this compound serves as a crucial reactant in the synthesis of the title compound, 3-Benzyl-1-(3-nitro­phenyl­sulfon­yl)-1H-pyrazol-5-amine []. The reaction involves the condensation of this compound with 4-nitro­benzene­sulfonohydrazide, ultimately leading to the formation of the desired pyrazole ring structure.

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